molecular formula C8H4FNO2 B2746102 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid CAS No. 1564793-56-1

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

Cat. No. B2746102
CAS RN: 1564793-56-1
M. Wt: 165.123
InChI Key: JNJLJRCDALADIN-UHFFFAOYSA-N
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Description

“3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 1564793-56-1 . It has a molecular weight of 165.12 and its IUPAC name is 3-(5-fluoropyridin-2-yl)propiolic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is 1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a powder at room temperature . Its molecular formula is C8H4FNO2 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Synthesis and Medical Imaging Applications

Synthesis of Antibacterial Agents : A key application involves the synthesis of quinolone antibacterial agents, where derivatives of 2,6-dichloro-5-fluoropyridin-3-yl have been identified as crucial intermediates. Such compounds have shown promise due to their molecular similarity with fluoroquinolone antibiotics, offering a prospective scaffold for antimicrobial drug development (Zhu Qiu-feng, 2005).

Prosthetic Labeling of Peptides and Proteins : The compound FPyME, a fluoropyridine-based maleimide reagent, was designed for prosthetic labeling of peptides and proteins via selective conjugation with a thiol function. This application is particularly relevant for medical imaging techniques such as Positron Emission Tomography (PET), highlighting the compound's significance in enhancing imaging capabilities for biomedical research (B. de Bruin et al., 2005).

Chemical Synthesis Enhancements

Enhanced Synthesis Techniques : Research into the synthesis of fluorinated pyridines, including efforts to achieve 2-fluoropyridine derivatives, has been noted. These methodologies aim to provide more efficient routes to synthesize various compounds, including those with potential antibacterial properties. The development of novel synthetic strategies that incorporate fluorine into ligands has demonstrated significant enhancements in oral absorption and pharmacokinetic profiles, crucial for drug development and optimization (M. B. van Niel et al., 1999).

Fluorophore Development for Biomedical Analysis : Another noteworthy application is the development of novel fluorophores such as 6-Methoxy-4-quinolone (6-MOQ), which demonstrates strong fluorescence across a wide pH range in aqueous media. This characteristic makes it a valuable tool for biomedical analysis, offering a robust method for detecting and quantifying biological samples (Junzo Hirano et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

3-(5-fluoropyridin-2-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJLJRCDALADIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

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